molecular formula C25H21NO3S2 B5032985 (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5032985
M. Wt: 447.6 g/mol
InChI Key: XVDGEBQVCYKTNG-QJOMJCCJSA-N
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Description

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-(2-methylphenoxy)ethanol with 3-(2-bromoethoxy)benzaldehyde to form an intermediate, which is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ether linkage positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-(dimethylamino)benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • (5Z)-3-butyl-5-{1-[(E)-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]propylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-2-(4-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of a 2-(2-methylphenoxy)ethoxy group and a benzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazolidinone derivatives.

Properties

IUPAC Name

(5Z)-5-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S2/c1-18-8-5-6-13-22(18)29-15-14-28-21-12-7-9-19(16-21)17-23-24(27)26(25(30)31-23)20-10-3-2-4-11-20/h2-13,16-17H,14-15H2,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDGEBQVCYKTNG-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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